3-Bromobenzoylacetonitrile physical properties
3-Bromobenzoylacetonitrile physical properties
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromobenzoylacetonitrile
Introduction
3-Bromobenzoylacetonitrile, systematically named 3-(3-bromophenyl)-3-oxopropanenitrile, is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science research communities. As a β-ketonitrile, its structure incorporates three key features: a bromine-substituted aromatic ring, a ketone carbonyl group, and a nitrile moiety. This unique combination of functional groups makes it a highly versatile and valuable intermediate for the synthesis of more complex molecular architectures.[1][2]
The presence of the nitrile group, a well-recognized pharmacophore, makes this compound a particularly relevant building block in drug discovery. The nitrile functional group is known for its metabolic stability and its ability to act as a bioisostere for other functionalities or engage in key hydrogen bonding interactions within protein active sites. 3-Bromobenzoylacetonitrile serves as a precursor for a variety of heterocyclic compounds, including those investigated for potential anti-inflammatory and analgesic properties.[1] This guide provides a detailed overview of its core physical properties, spectroscopic signature, a representative synthetic protocol, and handling guidelines for researchers and drug development professionals.
Physicochemical and Structural Properties
3-Bromobenzoylacetonitrile is a solid at room temperature. Its core physical properties are summarized in the table below. The data is compiled from chemical supplier catalogs and databases; some values, such as boiling point, may be based on computational predictions.
| Property | Value | Source(s) |
| CAS Number | 70591-86-5 | [1][3] |
| IUPAC Name | 3-(3-bromophenyl)-3-oxopropanenitrile | [1] |
| Molecular Formula | C₉H₆BrNO | [4][5] |
| Molecular Weight | 224.06 g/mol | [3] |
| Physical Form | Solid | [4] |
| Melting Point | 93 - 95 °C | |
| Boiling Point | 364.8 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.524 g/cm³ (Predicted) | [6] |
| Purity | ≥95% (Typically available) | |
| InChI Key | VBFNSHGLANEMRM-UHFFFAOYSA-N | [1] |
| SMILES | N#CCC(=O)C1=CC=CC(Br)=C1 | [1] |
Solubility Profile: While specific quantitative solubility data is not widely published, based on its structure as a polar aromatic ketone, 3-Bromobenzoylacetonitrile is expected to be sparingly soluble in water but readily soluble in common polar organic solvents such as acetone, acetonitrile, tetrahydrofuran (THF), and chlorinated solvents like dichloromethane and chloroform.
Spectroscopic Analysis and Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 3-Bromobenzoylacetonitrile. The following sections describe the expected spectral features.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
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δ 8.09 (t, J=1.7 Hz, 1H): Aromatic proton on C2 (between the carbonyl and bromine substituents).
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δ 7.90 - 7.86 (m, 1H): Aromatic proton on C6.
-
δ 7.83 (ddd, J=8.0, 2.0, 1.1 Hz, 1H): Aromatic proton on C4.
-
δ 7.45 (t, J=7.9 Hz, 1H): Aromatic proton on C5.
-
δ 4.08 (s, 2H): Methylene protons (-CH₂-) adjacent to the carbonyl and nitrile groups.
Interpretation:
-
Aromatic Region (δ 7.4-8.1 ppm): The four protons on the disubstituted benzene ring appear in this region. The specific splitting patterns (triplet, multiplet, doublet of doublets of doublets) arise from their coupling to adjacent aromatic protons.
-
Aliphatic Region (δ 4.08 ppm): The two protons of the methylene group (-CH₂-) are chemically equivalent and show no coupling to other protons, resulting in a singlet. The significant downfield shift to 4.08 ppm is due to the strong electron-withdrawing effects of the adjacent ketone and nitrile groups.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Experimental data is not available. The following are expected chemical shifts based on typical ranges for the functional groups present:
-
δ ~185-195 ppm: Carbonyl carbon (C=O). This signal is expected to be a weak singlet.
-
δ ~130-140 ppm: Aromatic carbons, including the carbon attached to the carbonyl group.
-
δ ~122 ppm: Aromatic carbon attached to bromine (C-Br).
-
δ ~115-120 ppm: Nitrile carbon (C≡N). This signal is often of low intensity.
-
δ ~30-40 ppm: Methylene carbon (-CH₂-).
Infrared (IR) Spectroscopy
The IR spectrum of 3-Bromobenzoylacetonitrile is expected to show the following characteristic absorption bands:
-
~2250 cm⁻¹: A sharp, medium-intensity peak corresponding to the C≡N (nitrile) stretch.
-
~1690 cm⁻¹: A strong, sharp peak corresponding to the C=O (aromatic ketone) stretch.
-
~3100-3000 cm⁻¹: Weak to medium peaks from the aromatic C-H stretching vibrations.
-
~2950-2850 cm⁻¹: Weak peaks from the aliphatic C-H stretching of the methylene group.
-
~1600-1450 cm⁻¹: Several peaks of varying intensity corresponding to the C=C stretching vibrations within the aromatic ring.
Synthesis and Purification
A definitive, published protocol specifically for 3-Bromobenzoylacetonitrile is not readily found in the primary literature. However, a highly plausible and standard synthetic route involves the Claisen condensation of an appropriate 3-bromobenzoic acid derivative with acetonitrile. The following is a representative protocol based on this established methodology.
Causality: This reaction works by deprotonating acetonitrile with a strong base (like sodium hydride) to form its nucleophilic enolate. This nucleophile then attacks the electrophilic carbonyl carbon of the ester (ethyl 3-bromobenzoate), leading to a tetrahedral intermediate which subsequently eliminates an ethoxide leaving group to form the final β-ketonitrile product.
Caption: Synthetic workflow for 3-Bromobenzoylacetonitrile.
Representative Experimental Protocol
Disclaimer: This is a generalized, representative procedure. Researchers should conduct their own literature search and risk assessment before proceeding.
-
Preparation: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.2 equivalents) as a 60% dispersion in mineral oil. Wash the NaH with dry hexanes to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add acetonitrile (1.5 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve as the acetonitrile enolate is formed.
-
Condensation: Add a solution of ethyl 3-bromobenzoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by cooling it back to 0 °C and slowly adding 1 M aqueous HCl until the mixture is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Applications in Research and Development
3-Bromobenzoylacetonitrile is primarily used as a versatile chemical building block. Its utility stems from the ability of its functional groups to participate in a wide range of chemical transformations.
-
Pharmaceutical Synthesis: It is a key intermediate for synthesizing heterocyclic compounds. For example, it can be used to construct pyrazole, isoxazole, and pyrimidine rings, which are common scaffolds in medicinal chemistry. Its use as a starting material for inhibitors of the deubiquitinating enzyme USP30 has been described in patent literature, highlighting its role in the development of novel therapeutics.[7]
-
Organic Synthesis: The active methylene group can be further functionalized, and the ketone can undergo various reactions (e.g., reduction, olefination). The aromatic bromine atom allows for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity.[1]
-
Materials Science: The compound can be incorporated into the synthesis of novel polymers or functional materials where properties like thermal stability or specific electronic characteristics are desired.[1]
Caption: Role as a versatile synthetic precursor.
Safety and Handling
3-Bromobenzoylacetonitrile is a hazardous chemical and must be handled with appropriate precautions by trained personnel.
| GHS Information | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
References
-
70591-86-5 3-Bromobenzoylacetonitrile. ACCELA CHEMBIO INC. [Link]
-
3-(3-BROMOPHENYL)-3-OXOPROPANENITRILE. ChemBK. [Link]
- Cyano-substituted heterocycles with activity as inhibitors of usp30. World Intellectual Property Organization.
-
Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. ResearchGate. [Link]
-
Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. ResearchGate. [Link]
-
Get a Quote. iChemical. [Link]
-
A novel, simple, and facile synthesis of 3-(3-benzyl-2,3-dihydrobenzo[ d ]thiazol-2-yl)benzo[ d ]oxazole-2(3 H )-thione derivatives. ResearchGate. [Link]
-
Synthesis of 9-Bromo-3-methoxydibenzo[c,f][8]oxazepine- 11-carbonitrile. ResearchGate. [Link]
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- 5. 70591-86-5,3-Bromobenzoylacetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 8. 3-Bromophenylacetonitrile(31938-07-5) 1H NMR spectrum [chemicalbook.com]
